Europium triiodate

Description

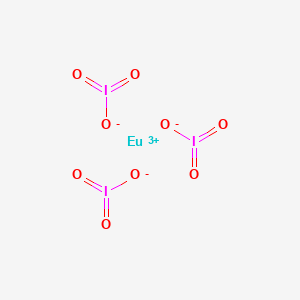

Europium triiodate, with the chemical formula Eu(IO₃)₃, is a rare-earth iodate compound where europium exists in the +3 oxidation state. It is part of the broader class of lanthanide iodates, which are characterized by their strong oxidizing properties due to the iodate anion (IO₃⁻).

Properties

CAS No. |

14732-18-4 |

|---|---|

Molecular Formula |

EuI3O9 |

Molecular Weight |

676.668 |

IUPAC Name |

europium(3+);triiodate |

InChI |

InChI=1S/Eu.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI Key |

HQQLAVIUDCPDOA-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Eu+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties of Europium Triiodate :

- Molecular Weight : Calculated as 677 g/mol (Eu: 152 g/mol; IO₃: 175 g/mol per unit).

- Structure: Likely adopts a monoclinic or hexagonal crystal system, similar to other lanthanide iodates.

- Oxidizing Capacity : The iodate ion (IO₃⁻) is a strong oxidizer, enabling redox-driven reactions .

Comparison with Similar Europium Compounds

Europium Triiodate vs. Europium(III) Chloride (EuCl₃)

| Property | Europium Triiodate (Eu(IO₃)₃) | Europium(III) Chloride (EuCl₃) |

|---|---|---|

| Molecular Weight | 677 g/mol | 258.35 g/mol |

| Oxidation State | +3 | +3 |

| Anion Type | Iodate (IO₃⁻) | Chloride (Cl⁻) |

| Oxidizing Strength | High (due to IO₃⁻) | Low |

| Applications | Redox catalysis, luminescence | Phosphors, MRI contrast agents |

| Thermal Stability | Moderate (decomposes at high temperatures) | High (stable up to 700°C) |

Key Differences :

Europium Triiodate vs. Europium(II) Iodide (EuI₂)

| Property | Europium Triiodate (Eu(IO₃)₃) | Europium(II) Iodide (EuI₂) |

|---|---|---|

| Oxidation State | +3 | +2 |

| Stability | Stable in oxidizing conditions | Requires reducing atmospheres (e.g., H₂ gas) |

| Molecular Weight | 677 g/mol | 405.77 g/mol |

| Typical Synthesis | Oxidation of Eu³⁺ with iodate | Reduction of Eu³⁺ compounds under H₂ |

| Applications | Oxidizing agents | Reducing agents, semiconductors |

Key Differences :

Europium Triiodate vs. Dysprosium Triiodate (Dy(IO₃)₃)

| Property | Europium Triiodate (Eu(IO₃)₃) | Dysprosium Triiodate (Dy(IO₃)₃) |

|---|---|---|

| Lanthanide Ion | Eu³⁺ (ionic radius ~0.947 Å) | Dy³⁺ (ionic radius ~0.912 Å) |

| Magnetic Properties | Weakly paramagnetic | Strongly paramagnetic (high magnetic moment) |

| Thermal Stability | Moderate | Higher (smaller ion size increases lattice stability) |

| Luminescence | Red emission (characteristic of Eu³⁺) | Weak or no luminescence |

Key Differences :

- Dy(IO₃)₃ exhibits stronger paramagnetism due to Dy³⁺'s high magnetic moment, while Eu(IO₃)₃ is notable for europium's red luminescence under UV excitation .

Comparative Data Table: Europium Triiodate and Analogues

| Compound | Formula | Molecular Weight (g/mol) | Oxidation State | Key Applications |

|---|---|---|---|---|

| Europium Triiodate | Eu(IO₃)₃ | 677 | +3 | Redox catalysis, sensors |

| Europium(III) Chloride | EuCl₃ | 258.35 | +3 | Phosphors, MRI agents |

| Europium(II) Iodide | EuI₂ | 405.77 | +2 | Semiconductors |

| Dysprosium Triiodate | Dy(IO₃)₃ | ~669 | +3 | Magnetic materials |

Q & A

Basic Research Question

- Emission Spectroscopy : Time-resolved fluorescence (TR-FRET) to probe Eu³⁺ 4f-4f transitions (e.g., ⁵D₀ → ⁷F₂ at 612 nm) .

- X-ray Absorption Spectroscopy (XAS) : Determine europium coordination geometry and ligand-field effects .

- Raman Spectroscopy : Identify vibrational modes of iodate (IO₃⁻) ligands and their coupling to europium centers .

Validation : Cross-reference data with computational models (e.g., density functional theory) to validate assignments .

How should researchers design experiments to investigate europium triiodate’s stability under varying environmental conditions (e.g., humidity, temperature)?

Advanced Research Question

- Controlled Stress Testing : Expose samples to humidity (20–90% RH) and temperature cycles (-20°C to 100°C), monitoring structural changes via in-situ XRD .

- Kinetic Analysis : Track degradation rates using UV-Vis spectroscopy and model using Arrhenius equations to predict long-term stability .

- Data Triangulation : Combine bulk (TGA/DSC) and surface (SEM-EDS) analyses to differentiate between bulk decomposition and surface oxidation .

What strategies ensure compliance with FAIR principles when managing europium triiodate research data?

Q. Data Management Focus

- Metadata Standards : Use structured templates (e.g., ISA-Tab) to document synthesis conditions, characterization methods, and raw data links .

- Interoperability : Align with the EU Common Data Platform for Chemicals by tagging datasets with unique identifiers (e.g., CAS numbers) .

- Long-Term Archiving : Deposit data in repositories like Zenodo or Chemotion, ensuring embargo periods align with publication timelines .

How can researchers optimize europium triiodate’s magnetic properties for advanced applications like MRI contrast agents?

Advanced Research Question

- Doping Strategies : Introduce gadolinium (Gd³⁺) or terbium (Tb³⁺) to enhance paramagnetic relaxation while maintaining europium’s optical activity .

- Surface Functionalization : Coat nanoparticles with biocompatible ligands (e.g., PEG) to improve colloidal stability in physiological environments .

- In Vivo/In Vitro Correlation : Validate performance using phantom MRI studies and correlate with luminescence imaging for dual-modal tracking .

What are the common pitfalls in interpreting europium triiodate’s catalytic activity, and how can they be mitigated?

Q. Methodological Guidance

- Baseline Artifacts : Control for iodine release (e.g., iodate decomposition) using ion chromatography .

- Kinetic Ambiguities : Distinguish between homogeneous catalysis (solution-phase) and surface-mediated processes via particle size-dependent studies .

- Contradictory Data : Reconcile results by repeating experiments under inert atmospheres to rule out oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.